HIV-1 Tat Protein (47-57)

Overview

Description

HIV-1 Tat Protein (47-57) is a peptide fragment derived from the transactivator of transcription protein of the human immunodeficiency virus type 1. This peptide, consisting of eleven amino acids, is known for its ability to penetrate cell membranes, making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

The primary target of the HIV-1 Tat Protein Peptide is the TAR RNA element that forms at the 5’ end of viral transcripts . This peptide also interacts with the RNA Polymerase II (RNAP II) elongation factor , termed P-TEFb, which consists of CDK9 and Cyclin T1 . These targets play a crucial role in the elongation of the integrated HIV-1 .

Mode of Action

The HIV-1 Tat Protein Peptide binds to the TAR RNA element and recruits the P-TEFb elongation factor . Once recruited by Tat to TAR RNA, CDK9 is proposed to phosphorylate the carboxyl terminal domain of RNAP II, thereby activating elongation . In metabolically active cells, CDK9 and Cyclin T1 are largely sequestered in a RNA-protein complex termed the 7SK RNP .

Biochemical Pathways

The HIV-1 Tat Protein Peptide affects the biochemical pathway of RNAP II elongation of the integrated HIV-1 . CDK9 in the SEC phosphorylates multiple substrates in the RNAP II complex to activate elongation . This process is more complicated than initially thought and involves the assembly of a Super Elongation Complex (SEC) containing several additional proteins .

Pharmacokinetics

It is known that the tat protein can exit infected cells and accumulate in the extracellular matrix . It is also known to be taken up by uninfected cells, including T lymphocytes, macrophages, and neurosecretory cells, and to accumulate at the plasma membrane .

Result of Action

The result of the action of the HIV-1 Tat Protein Peptide is the activation of elongation of the integrated HIV-1 . This leads to the production of new viral particles. Importantly, CDK9 and Cyclin T1 functions are down-regulated in resting CD4+ T cells that harbor latent HIV-1, and their up-regulation is required for reactivation of latent virus .

Action Environment

The action of the HIV-1 Tat Protein Peptide can be influenced by environmental factors. For example, the concentration of the peptide can affect its ability to penetrate through the membrane . Furthermore, the number of grafted Tat peptides on the surface of a particle can significantly affect the translocation of that particle across the membrane .

Biochemical Analysis

Biochemical Properties

The HIV-1 Tat Protein Peptide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it recruits cellular positive transcription elongation factor (P-TEFb) to the transactivation response (TAR) element, an RNA secondary stem-loop structure encoded by the HIV-1 long terminal repeat (LTR) . This interaction enhances the elongation of the HIV-1 progeny viral mRNA during the viral LTR-directed transcription process .

Cellular Effects

The HIV-1 Tat Protein Peptide has profound effects on various types of cells and cellular processes. It influences cell function by interacting with different cellular structures and signaling pathways . For example, it can modulate cellular processes by causing pathogenic effects in the form of altered cell activation, apoptosis, or neurotoxicity .

Molecular Mechanism

The HIV-1 Tat Protein Peptide exerts its effects at the molecular level through several mechanisms. It binds to the TAR RNA element and recruits a general RNAP II elongation factor termed P-TEFb . This elongation factor consists of CDK9 and Cyclin T1, and when recruited by Tat to TAR RNA, CDK9 phosphorylates the carboxyl terminal domain of RNAP II, thereby activating elongation .

Temporal Effects in Laboratory Settings

The effects of the HIV-1 Tat Protein Peptide change over time in laboratory settings. For instance, Tat subtype B showed the highest affinity for the TAR element, followed by other Tat variants . Binding free energy analysis showed higher affinities for single variants compared to Tat subtype B .

Dosage Effects in Animal Models

The effects of the HIV-1 Tat Protein Peptide vary with different dosages in animal models. For example, a study found that even at low doses representative of circulating Tat concentrations in patient CSF, Tat promotes changes in NMDA receptor (NMDAR) subunit transcription and impairments in spatial learning and memory .

Metabolic Pathways

The HIV-1 Tat Protein Peptide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The HIV-1 Tat Protein Peptide is transported and distributed within cells and tissues. It can hardly penetrate through the membrane at low peptide concentrations; after the concentration increases to a threshold value, they can cross the membrane through an induced nanopore due to the transmembrane electrostatic potential difference .

Subcellular Localization

The HIV-1 Tat Protein Peptide is localized in the nucleus, either in the nucleoplasm or the nucleolus depending on its concentration . This localization influences its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 Tat Protein (47-57) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.

Industrial Production Methods

Industrial production of HIV-1 Tat Protein (47-57) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing techniques like preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

HIV-1 Tat Protein (47-57) primarily undergoes reactions typical of peptides, including:

Oxidation: The peptide can be oxidized, particularly at the methionine residue if present.

Reduction: Disulfide bonds, if any, can be reduced using agents like dithiothreitol.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional properties, such as increased stability or enhanced cell-penetrating ability .

Scientific Research Applications

HIV-1 Tat Protein (47-57) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide-membrane interactions.

Biology: Facilitates the delivery of nucleic acids, proteins, and other bioactive molecules into cells.

Medicine: Investigated for its potential in drug delivery systems and gene therapy.

Industry: Utilized in the development of novel therapeutic agents and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

Transportan: A chimeric peptide combining sequences from galanin and mastoparan.

Arginine-rich peptides: Similar to HIV-1 Tat Protein (47-57) in their ability to penetrate cell membranes.

Uniqueness

HIV-1 Tat Protein (47-57) is unique due to its origin from the human immunodeficiency virus type 1 and its specific role in viral transcription activation. Its ability to penetrate cell membranes without the need for endocytosis sets it apart from many other cell-penetrating peptides .

Properties

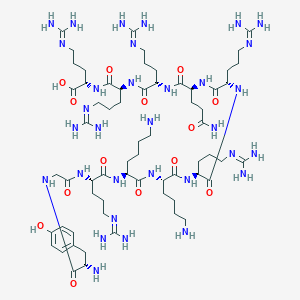

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVVEEJGALCVIN-AGVBWZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H118N32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648680 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191936-91-1 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)